3-((2,4-Dichlorobenzyl)oxy)pyrrolidine
Description
3-((2,4-Dichlorobenzyl)oxy)pyrrolidine (CAS 1220033-11-3) is a pyrrolidine derivative substituted with a 2,4-dichlorobenzyl ether group. Its hydrochloride salt is industrially produced with 99% purity and is commonly used in pharmaceutical and chemical synthesis due to its structural versatility .
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-9-2-1-8(11(13)5-9)7-15-10-3-4-14-6-10/h1-2,5,10,14H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHMQHBTIMTDJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718619 | |
| Record name | 3-[(2,4-Dichlorophenyl)methoxy]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216252-62-8 | |
| Record name | 3-[(2,4-Dichlorophenyl)methoxy]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,4-Dichlorobenzyl)oxy)pyrrolidine typically involves the reaction of 2,4-dichlorobenzyl chloride with pyrrolidine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene. The base, often sodium hydroxide or potassium carbonate, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Purification steps, including crystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((2,4-Dichlorobenzyl)oxy)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms in the 2,4-dichlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like amines, thiols, organic solvents, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
3-((2,4-Dichlorobenzyl)oxy)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-((2,4-Dichlorobenzyl)oxy)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Substituent Effects: Chlorination Patterns and Molecular Properties
The position and number of chlorine atoms on the benzyl group significantly influence physicochemical properties. For example:
| Compound Name | Substituent Pattern | Molecular Weight (g/mol) | Yield (%) | Similarity Score |
|---|---|---|---|---|
| 4-((4-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde | 4-Cl | 260.9 | 49.1 | - |
| 4-((2,4-Dichlorobenzyl)oxy)-2-hydroxybenzaldehyde | 2,4-diCl | 295.0 | 50.4 | - |
| 4-((3-Fluorobenzyl)oxy)-2-hydroxybenzaldehyde | 3-F | 245.1 | 49.7 | - |
| 3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride | 2,4-diCl | 299.6* | - | 0.72 |
| 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride | 4-Cl | 284.2* | - | 0.79 |
| 3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride | 2-CH₃ | 227.7 | - | - |
*Calculated from molecular formulas in –6.
- Chlorination vs. Fluorination/Methylation: The 2,4-dichloro substitution increases molecular weight and lipophilicity compared to mono-chloro (e.g., 4-Cl) or non-halogenated (e.g., 2-CH₃) analogs. This enhances membrane permeability but may reduce aqueous solubility .
- Positional Isomerism: The 2,4-dichloro configuration in the target compound contrasts with 2,6-dichloro derivatives (e.g., 2-(2,6-dichlorobenzyl)pyrrolidine-1,3-dione).
Structural Analogues: Pyrrolidine vs. Piperidine Derivatives
- Ring Size : Replacing pyrrolidine (5-membered) with piperidine (6-membered), as in 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride (CAS 1220033-10-2), increases ring flexibility and alters electronic distribution. The similarity score of 0.79 (vs. 0.72 for the target compound) suggests moderate structural overlap but distinct pharmacodynamic profiles .
- Hydrochloride Salts : Salt formation improves stability and solubility. For instance, this compound hydrochloride is produced industrially with 99% purity, comparable to its piperidine analog .
Biological Activity
3-((2,4-Dichlorobenzyl)oxy)pyrrolidine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a pyrrolidine ring substituted with a dichlorobenzyl ether group. This unique structure contributes to its biological properties.
Research indicates that this compound exhibits inhibitory effects on several enzymes and pathways:
- 5-Lipoxygenase Inhibition : The compound has been shown to inhibit 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. The IC50 value for this inhibition is reported to be significant, indicating potent activity against this target .
- Antioxidant Activity : Preliminary studies suggest that the compound may also possess antioxidant properties, potentially mitigating oxidative stress in biological systems.
In Vitro Studies
In vitro experiments have demonstrated the following biological activities:
- Anti-inflammatory Effects : In cell culture models, this compound reduced the production of pro-inflammatory cytokines in response to various stimuli.
- Cytotoxicity : The compound has been evaluated for cytotoxic effects against cancer cell lines. Results indicate variable sensitivity among different cell types, suggesting potential as an anticancer agent.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound:
- Efficacy in Models of Inflammation : In rodent models of inflammation, administration of the compound resulted in reduced edema and inflammatory markers compared to control groups.
- Safety Profile : Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on Asthma Management : A study investigated the efficacy of the compound as an adjunct therapy in asthma patients. Results suggested improvements in lung function and reduced exacerbation rates when combined with standard treatments.
- Cancer Treatment Research : Another case study explored its use in combination with chemotherapeutic agents. The findings indicated enhanced cytotoxic effects against specific cancer types, providing a rationale for further clinical evaluation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
